2-Bromo-N,4-dimethyl-6-nitroaniline
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Overview
Description
2-Bromo-N,4-dimethyl-6-nitroaniline is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of aniline, featuring bromine, nitro, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N,4-dimethyl-6-nitroaniline typically involves a multi-step process starting from benzene derivatives. The general steps include:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Introduction of the bromine atom using bromine or a brominating agent like N-bromosuccinimide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N,4-dimethyl-6-nitroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-amino-N,4-dimethyl-6-nitroaniline.
Reduction: 2-Bromo-N,4-dimethyl-6-aminoaniline.
Oxidation: 2-Bromo-N,4-dimethyl-6-nitrobenzoic acid.
Scientific Research Applications
2-Bromo-N,4-dimethyl-6-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N,4-dimethyl-6-nitroaniline involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect biological pathways and molecular functions, making the compound of interest in pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitroaniline: Similar structure but lacks the methyl groups.
2,6-Dibromo-4-nitroaniline: Contains an additional bromine atom.
2,4-Dimethyl-6-nitroaniline: Lacks the bromine atom.
Uniqueness
The presence of these groups allows for diverse chemical transformations and interactions, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C8H9BrN2O2 |
---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-bromo-N,4-dimethyl-6-nitroaniline |
InChI |
InChI=1S/C8H9BrN2O2/c1-5-3-6(9)8(10-2)7(4-5)11(12)13/h3-4,10H,1-2H3 |
InChI Key |
CBRFIUOTYHOOGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NC)[N+](=O)[O-] |
Origin of Product |
United States |
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